molecular formula C7H11ClN2O2 B1290664 N-(2-aminoethyl)-2-furamide hydrochloride CAS No. 81253-55-6

N-(2-aminoethyl)-2-furamide hydrochloride

Cat. No.: B1290664
CAS No.: 81253-55-6
M. Wt: 190.63 g/mol
InChI Key: WHZVFHAKDAVPNC-UHFFFAOYSA-N
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Description

Contextualizing the Furan-2-carboxamide Scaffold in Medicinal Chemistry

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. ijabbr.comresearchgate.net The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in the synthesis of new therapeutic agents. ijabbr.com Its derivatives have been extensively studied and have shown a remarkable range of pharmacological properties. ijabbr.com

The furan nucleus is a component of many bioactive compounds and is recognized for its ability to bind to various biological receptors. ijabbr.com This has led to the development of furan-containing derivatives with applications as:

Antimicrobial agents (antibacterial, antifungal, antiviral) ijabbr.com

Anti-inflammatory and analgesic agents ijabbr.com

Central nervous system modulators (antidepressant, anxiolytic, anticonvulsant) ijabbr.com

Anticancer agents mdpi.com

Anti-ulcer and anti-hypertensive agents ijabbr.com

Recent research has highlighted the potential of furan-2-carboxamides as antibiofilm agents, particularly against Pseudomonas aeruginosa. researchgate.netnih.gov In one study, a series of furan-2-carboxamides were synthesized and evaluated for their ability to inhibit biofilm formation. Several of these compounds, particularly carbohydrazide (B1668358) and triazole derivatives, demonstrated significant antibiofilm activity. researchgate.netnih.gov This research suggests that the furan-2-carboxamide scaffold can serve as a viable replacement for less stable furanone rings in the design of new antibiofilm agents. researchgate.netnih.gov

Furthermore, derivatives of the related benzofuran-2-carboxamide (B1298429) scaffold have been investigated for their potential as antimicrobial and anticancer agents. mdpi.com The structural diversity that can be achieved with this scaffold makes it an attractive starting point for the development of new drugs. mdpi.com

Examples of Bioactive Furan Derivatives Reported Biological Activity
Diloxanide furoateAmebiasis Treatment ijabbr.com
NifuratelUrinary Tract Infection Treatment ijabbr.com
Furan-2-carboxamide derivativesAntibiofilm activity against P. aeruginosa researchgate.netnih.gov
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivativesSARS-CoV-2 Main Protease Inhibitors nih.gov

Significance of the 2-Aminoethyl Moiety in Bioactive Compounds

The 2-aminoethyl moiety (-CH₂CH₂NH₂) is a common structural feature in a variety of bioactive molecules. Its presence can significantly influence the physicochemical and pharmacological properties of a compound. One of the key roles of the 2-aminoethyl group is to enhance water solubility, a crucial factor for drug development. nih.gov

This moiety is a component of many endogenous molecules, including neurotransmitters and hormones, which underscores its biological relevance. nih.gov In medicinal chemistry, the incorporation of a 2-aminoethyl group can lead to compounds with a range of activities. For instance, derivatives of quercetin (B1663063) 3-O-methyl ether featuring a 2-aminoethyl substitution have been synthesized to improve water solubility while maintaining antioxidant and neuroprotective effects. nih.gov

Furthermore, N-(2-aminoethyl)benzamide analogues have been developed as potent and reversible inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov The interaction of the aminoethyl group with the enzyme's active site is a key factor in the inhibitory activity of these compounds. nih.gov

Compound Class Containing 2-Aminoethyl Moiety Observed Biological Effect
(2-amino)ethyl derivatives of quercetin 3-O-methyl etherIncreased water solubility, antioxidant, and neuroprotective effects nih.gov
N-(2-aminoethyl)benzamide analoguesReversible inhibition of monoamine oxidase-B (MAO-B) nih.gov
1-(2-aminoethyl) thiourea (B124793)Antioxidant Activity mdpi.com

Research Landscape and Emerging Interests for N-(2-aminoethyl)-2-furamide Hydrochloride Analogues

While direct research on this compound is not extensively documented in publicly available literature, the investigation of its analogues is an active area of research. These studies provide insights into the potential applications of this chemical scaffold.

Analogues of this compound can be broadly categorized based on modifications to the furan ring, the carboxamide linker, or the aminoethyl side chain. For example, replacing the furan ring with other heterocyclic or aromatic systems has led to the discovery of compounds with diverse pharmacological activities. As mentioned previously, N-(2-aminoethyl)benzamide analogues are potent MAO-B inhibitors. nih.gov

Research into furan-2-carboxamide derivatives is also yielding promising results. A study on nitrofurantoin (B1679001) analogs, which share the furan core, has shown their potential as trypanocidal agents. mdpi.com These findings suggest that the furan moiety can be a valuable component in the design of new antiparasitic drugs. mdpi.com

Furthermore, the development of synthetic methodologies to create libraries of diverse furan-2-carboxamide derivatives is an area of growing interest. researchgate.netnih.gov These approaches facilitate the exploration of the chemical space around this scaffold and the identification of new bioactive compounds. The study of furan-2-carboxamides as antibiofilm agents is a prime example of this, where a diversity-oriented synthesis approach led to the identification of potent inhibitors of P. aeruginosa biofilm formation. researchgate.netnih.gov

The exploration of analogues of this compound is likely to continue, driven by the proven utility of its constituent scaffolds in medicinal chemistry. Future research may focus on synthesizing and evaluating novel derivatives for a range of therapeutic targets, including infectious diseases, neurological disorders, and cancer.

Properties

IUPAC Name

N-(2-aminoethyl)furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c8-3-4-9-7(10)6-2-1-5-11-6;/h1-2,5H,3-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZVFHAKDAVPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81253-55-6
Record name 2-Furancarboxamide, N-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81253-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Structure Activity Relationship Sar Studies and Molecular Modifications

Systematic Exploration of the Furan-2-carboxamide Core Modifications

The furan (B31954) ring is a versatile heterocyclic system amenable to substitution, which can significantly alter the electronic and steric properties of the molecule. Research has shown that introducing various substituents at different positions on the furan ring can modulate biological activity. For instance, in a series of 5-aryl-furan-2-carboxamide derivatives, the nature of the substituent on the C-5 aryl group was found to be critical for potency as urotensin-II receptor antagonists. nih.gov The introduction of a 3,4-difluorophenyl group at this position led to a highly potent antagonist. nih.gov

In other studies focusing on antibiofilm properties, the furan-2-carboxamide moiety was used as a bioisosteric replacement for a more labile furanone ring. researchgate.netnih.govnih.gov While these initial studies focused more on the amide portion, the potential for future exploration by attaching various groups to the furan ring was noted as a promising strategy for developing more potent derivatives. researchgate.netnih.gov The antioxidant properties of furan derivatives are also heavily influenced by ring substituents. Electron-donating groups, such as hydroxyl (-OH), can enhance antioxidant activity, whereas strong electron-withdrawing groups like nitro (-NO2) or cyano (-CN) tend to diminish it. researchgate.net

Table 1: Effect of Substituents on the Furan-2-carboxamide Core
Modification SiteSubstituent TypeObserved Effect on ActivityReference Compound ClassSource
C-5 of Furan RingAryl groups (e.g., 3,4-difluorophenyl)Significant increase in potency (Urotensin-II receptor antagonist)5-Aryl-furan-2-carboxamides nih.gov
Furan RingElectron-donating groups (-OH)Increased antioxidant activity2-Substituted furan derivatives researchgate.net
Furan RingElectron-withdrawing groups (-NO2, -CN)Reduced or no antioxidant activityStyryl-furans researchgate.net
C-5 of Furan RingHalogens on an attached phenyl ringGood antibiofilm activityPhenyl-furan-2-carboxamides researchgate.net

The amide nitrogen and its substituents play a pivotal role in defining the spatial arrangement and hydrogen-bonding capabilities of the molecule. In the context of N-(2-aminoethyl)-2-furamide, the secondary amide is a key feature. Modifications here can range from simple alkylation to the incorporation of larger, more complex moieties.

Studies on related furan-2-carboxamides have demonstrated that replacing the amide proton with different linkers can drastically alter biological outcomes. For example, in the development of antibiofilm agents, linkers such as triazoles and N-acylcarbohydrazides connected to the furan-2-carboxamide core yielded compounds with significant activity. researchgate.netnih.gov The triazole moiety, in particular, is a well-known bioisostere for the amide bond and can offer improved stability and different hydrogen bonding patterns. nih.gov Similarly, the synthesis of carbamothioyl-furan-2-carboxamide derivatives, where the amide is part of a thiourea (B124793) structure, has been explored, with heteroatoms like nitrogen, sulfur, and oxygen playing key roles in their biological functions. mdpi.com The use of directing groups, such as 8-aminoquinoline (B160924), attached to the amide nitrogen has been employed as a synthetic strategy to facilitate further derivatization at other parts of the molecule, such as the C3 position of a benzofuran (B130515) ring. mdpi.com

Investigation of the N-(2-aminoethyl) Chain Analogues

The N-(2-aminoethyl) side chain is a critical component, providing a basic nitrogen center that is often crucial for forming salt bridges or hydrogen bonds with biological targets. Altering its length, flexibility, and composition is a key strategy in SAR studies.

The length and branching of the alkyl chain separating the amide and the terminal amino group can influence the molecule's ability to adopt the optimal conformation for receptor binding. In a study of analogous structures, extending the spacer between a core scaffold and a terminal amine was found to alter the mechanism of action, suggesting that the distance between key interaction points is finely tuned. nih.gov N-dimethylation of the primary amine in a related series abolished the inhibitory activity, highlighting the importance of the primary amine for biological function. nih.gov Conversely, research on other aminoalkyl-modified compounds has shown that increasing the length of alkyl chains can sometimes enhance properties like nuclease resistance, although it may occasionally come at the cost of binding affinity. mdpi.com

Table 2: Effects of Modifying the Aminoalkyl Chain
Modification TypeSpecific ChangeObserved Effect on Activity/PropertiesAnalogous SystemSource
Chain LengthSpacer extensionAltered mechanism of actionThiazolidine-2,4-dione derivatives nih.gov
Branching/SubstitutionN-Dimethylation of primary amineAbolished biological activityThiazolidine-2,4-dione derivatives nih.gov
Chain LengthLonger N-alkyl chains (ethyl, butyl, octyl)Did not significantly decrease RNA affinity; can increase nuclease resistance4′-C-[(N-alkyl)aminoethyl]thymidine analogs mdpi.com

Incorporating heteroatoms or cyclic structures into the aminoethyl side chain can introduce conformational constraints and additional points for interaction. This strategy aims to improve binding affinity and selectivity by reducing the entropic penalty of binding and presenting functional groups in a more defined orientation.

Examples from chemical databases show analogues where the aminoethyl moiety is part of a larger structure, such as N-(2-aminoethyl)-N-cyclopentylfuran-2-carboxamide or N-(2-(cycloheptylamino)ethyl)furan-2-carboxamide. nih.govnih.gov In these cases, one of the amine hydrogens is replaced with a cyclic alkyl group. The synthesis of 4-(2-aminoethyl)piperidine scaffolds for σ1 receptor ligands is another relevant example, where the ethylamine (B1201723) chain is incorporated into a piperidine (B6355638) ring. researchgate.net The introduction of such five- or six-membered heterocycles is a common strategy in drug design to modify physicochemical properties and biological activity. nih.gov

Derivatization Potential of N-(2-aminoethyl)-2-furamide Hydrochloride as a Bifunctional Scaffold

This compound possesses at least two key functional groups that can be readily modified: the primary terminal amine and the furan ring. This bifunctional nature makes it an attractive scaffold for creating diverse chemical libraries for drug discovery. researchgate.net

The primary amine of the ethylamine side chain is a versatile synthetic handle. It can undergo a wide range of reactions, including N-acylation, N-alkylation, reductive amination, and formation of sulfonamides, ureas, or thioureas. These modifications allow for the introduction of a vast array of functional groups, enabling fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. nih.gov

The furan ring itself offers another site for derivatization. Furan can participate in cycloaddition reactions and is susceptible to electrophilic substitution, although the carboxamide group is deactivating. rsc.orgnih.gov More advanced synthetic strategies, such as directed C-H functionalization, could potentially be applied to introduce substituents onto the furan ring with high regioselectivity. mdpi.com This dual reactivity allows for divergent synthesis pathways, where a common core scaffold can be elaborated into a wide range of structurally distinct analogues, each designed to probe different aspects of the SAR. researchgate.net

Molecular Mechanisms and Target Identification

Investigation of Receptor Binding Profiles for Furan-2-carboxamide Derivatives

Furan-2-carboxamide derivatives have been investigated for their ability to bind to and modulate the activity of several G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play crucial roles in cellular signaling.

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. As such, it has emerged as a significant target for the development of drugs for neurological and psychiatric disorders. researchgate.net Carboxamide moieties are recognized as important pharmacophoric features for H3R antagonists and inverse agonists. nih.gov Studies on various carboxamide-containing compounds have demonstrated their potential to bind to the H3 receptor with high affinity. For instance, novel steroid-based carboxamide derivatives have been identified as potent histamine H3 receptor antagonists. nih.gov While direct binding data for N-(2-aminoethyl)-2-furamide hydrochloride is not extensively available in the public domain, the presence of the furan-2-carboxamide core suggests a potential for interaction with the H3 receptor, a hypothesis that warrants further investigation.

The gonadotropin-releasing hormone (GnRH) receptor is a key regulator of the reproductive system. nih.gov Non-peptide antagonists of the GnRH receptor have been sought after for the treatment of hormone-dependent diseases. Notably, a series of nonpeptide GnRH receptor antagonists featuring a furan-2-carboxamide template was disclosed by Pfizer. nih.gov The initial lead compound in this series demonstrated moderate potency as a GnRH receptor antagonist with a Ki of 40 nM. nih.gov Further optimization of this scaffold led to the development of compounds with improved affinity and in vivo efficacy. nih.gov This discovery highlights the potential of the furan-2-carboxamide core, as present in this compound, to serve as a scaffold for the development of GnRH receptor antagonists. nih.gov

Table 1: In Vitro Activity of Furan-2-Carboxamide Derivatives as GnRH Receptor Antagonists

Compound Structure Human Ki (nM) Rat Ki (nM)
Lead Compound 49 Furan-2-carboxamide derivative 40 -
Compound 51 2-S-tetrahydrofurylmethyl substituted 8 1.6

This table is based on data for a series of furan-2-carboxamide derivatives and does not represent data for this compound itself. nih.gov

The furan (B31954) scaffold is recognized for its broad biological activity and its presence in numerous compounds with affinity for a range of receptors. ijabbr.com The structural characteristics of furan-containing compounds make them candidates for interaction with various GPCRs beyond the H3 and GnRH receptors. The ability of furan-modified peptides to crosslink with GPCRs further underscores the potential for interaction between the furan moiety and these receptors. ugent.benih.gov However, specific studies detailing the modulation of other GPCRs by this compound are not widely documented. The diverse pharmacological profiles of furan derivatives suggest that this is a promising area for future research. utripoli.edu.ly

Enzyme Inhibition Studies by Furan-Containing Compounds

In addition to receptor binding, furan-containing compounds have been evaluated for their ability to inhibit the activity of various enzymes, indicating another facet of their molecular mechanism of action.

Certain amebicidal drugs are known to exert their therapeutic effect by inhibiting protein synthesis in the target organism. For example, emetine, a natural alkaloid, is a potent inhibitor of protein synthesis. sigmaaldrich.com While direct evidence for this compound as a protein synthesis inhibitor in amoeba is not available, some furan-containing compounds, particularly nitrofurans, have been shown to inhibit bacterial protein synthesis. youtube.comwikipedia.org The mechanism of action for nitrofurans involves their reduction by bacterial nitroreductases to reactive intermediates that can damage ribosomal proteins and other macromolecules, thereby disrupting protein synthesis. wikipedia.org Although this compound is not a nitrofuran, the general principle that furan-containing scaffolds can be modified to inhibit protein synthesis provides a rationale for investigating this potential mechanism.

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The furan scaffold has been incorporated into various kinase inhibitors. For example, pyrazol-furan carboxamide analogues have been designed and synthesized as novel Akt kinase inhibitors, with some compounds exhibiting excellent inhibitory activities. nih.gov Furthermore, dibenzofuran (B1670420) derivatives, which contain a furan ring fused to two benzene (B151609) rings, have been identified as dual inhibitors of Pim and CLK1 kinases. mdpi.com These findings demonstrate the utility of the furan-carboxamide scaffold in the design of potent kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Furan-Containing Scaffolds

Scaffold Target Kinase(s) Key Findings
Pyrazol-furan carboxamide Akt1 Moderate to excellent inhibitory activities and favorable cytotoxicities. nih.gov

This table presents data for furan-containing scaffolds and does not represent specific data for this compound.

Modulation of Intracellular Signaling Pathways

Furan-2-carboxamide derivatives have been shown to modulate critical intracellular signaling pathways, demonstrating potential therapeutic applications in oncology and inflammatory diseases. These mechanisms often involve precise interactions with key cellular components, leading to the disruption of pathological processes.

A significant number of cancer cells exhibit supernumerary centrosomes, a feature that would typically lead to catastrophic multipolar cell division. researchgate.net To circumvent this, cancer cells cluster these extra centrosomes to form a pseudo-bipolar spindle, enabling cell proliferation. researchgate.netnih.gov The inhibition of this clustering mechanism presents a selective strategy to target cancer cells with centrosome amplification. researchgate.net

Research into 5-nitrofuran-2-carboxamide derivatives has identified potent centrosome declustering agents. researchgate.net In a study involving the synthesis of 29 novel tethered biaryls, N-benzhydryl-5-nitrofuran-2-carboxamide (designated as compound 5h) was identified as a lead compound with significant antiproliferative activity in BT-549 breast cancer cells, which are known to have amplified centrosomes. researchgate.netresearchgate.net Treatment with this compound induced centrosome declustering, which resulted in the formation of multipolar spindles and subsequent mitotic arrest, ultimately leading to apoptotic cell death. researchgate.netresearchgate.net Further investigation suggested that this compound does not interfere with microtubule dynamics, indicating that its declustering activity is mediated through a different cellular target. researchgate.net These agents can launch a two-pronged attack, not only inducing mitotic catastrophe but also disrupting interphase processes like Golgi organization and cell migration. nih.govnih.gov

CompoundCell LineReported ActivityMechanism of Action
N-benzhydryl-5-nitrofuran-2-carboxamide (5h)BT-549 (Breast Cancer)Potent antiproliferative activity (GI50 = 1.81±0.19 μM)Inhibits centrosome clustering, leading to multipolar spindle formation, mitotic arrest, and apoptosis. researchgate.netresearchgate.net

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response through the production of type I interferons and other cytokines. researchgate.netnih.gov While essential for host defense, aberrant or chronic activation of the STING pathway is linked to a variety of inflammatory and autoimmune diseases. nih.govnih.gov This has made the inhibition of STING a promising therapeutic strategy. nih.govnih.gov

One of the key activation steps for STING is its palmitoylation at the Golgi. mdpi.com The development of inhibitors that block this step is an effective method to suppress the pathway. mdpi.com Notably, certain nitrofuran derivatives have been identified as effective inhibitors of STING palmitoylation. mdpi.com These compounds were found to covalently modify cysteine residues (Cys88 and Cys91) in the transmembrane domain of the STING protein. mdpi.com This modification prevents palmitoylation, thereby inhibiting STING oligomerization and the downstream signaling cascade that leads to the production of inflammatory mediators like IFN-β. mdpi.com

Compound ClassTarget PathwayProposed MechanismReference
Nitrofuran DerivativescGAS-STING SignalingInhibit STING activation by preventing palmitoylation through covalent modification of Cys88 and Cys91 residues. mdpi.com
Indolyl-urea DerivativescGAS-STING SignalingBlock the palmitoylation of the STING protein and downstream signaling. nih.gov

Computational Approaches to Target Prediction and Ligand-Receptor Interactions

Computational methods are indispensable in modern drug discovery for predicting potential biological targets and elucidating the molecular interactions between a ligand and its receptor. frontiersin.orgntu.edu.sg These approaches narrow the search space for experimental validation and provide insights into the structural basis of a compound's activity. ntu.edu.sg

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a target protein. ijper.org This method has been extensively applied to furan-2-carboxamide ligands to identify and validate potential biological targets.

For instance, docking studies on a series of furan-2-carboxamides with antibiofilm activity against Pseudomonas aeruginosa suggested that these compounds share a similar binding mode to related molecules inside the LasR protein, a key regulator of quorum sensing. researchgate.netnih.gov The simulations revealed that hydrogen bonds are a key feature of this interaction. researchgate.net In another context, docking simulations of furan carboxamides with a homology model of a fungal succinate (B1194679) dehydrogenase proposed an interaction with a conserved histidine residue. acs.org

Further studies have used docking to investigate the interactions of furan/thiophene-2-carboxamide derivatives with enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with results that confirmed experimental findings. omu.edu.trresearchgate.net Docking of furan-azetidinone hybrids against antibacterial targets in E. coli, such as enoyl reductase, identified crucial pi-pi stacking interactions with phenylalanine and tyrosine residues at the active site. ijper.org

Ligand ClassProtein TargetKey Findings from Docking
Furan-2-carboxamidesLasR (P. aeruginosa)Shared binding mode with related furanones; hydrogen bonds identified. researchgate.netnih.gov
FuranilidesSuccinate Dehydrogenase (Fungus)Proposed interaction with a conserved histidine residue. acs.org
Furan/thiophene-2-carboxamidesUrease, AChE, BChEMolecular interactions confirmed experimental enzyme inhibition data. omu.edu.trresearchgate.net
Furan-azetidinone hybridsEnoyl Reductase (E. coli)Pi-pi stacking interactions with PHE 94 and TYR 146 residues; good Glide scores reported. ijper.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a higher level of theory to investigate the intrinsic properties of molecules. nih.gov These methods are used to determine stable conformations, electronic structure, and other physicochemical properties that govern molecular interactions. nih.govnih.gov

For the furan-2-carboxamide class, DFT has been used to investigate the molecular and electronic structure of derivatives like N-(thiazol-2-yl)furan-2-carboxamide . nih.gov Such studies can yield valuable information through analyses of the molecular electrostatic potential (MEP) and natural bond orbitals (NBO), which help in understanding the reactive sites and bonding interactions of a molecule. nih.gov Furthermore, quantum mechanics can be applied to conformational searches to better approximate a molecule's bioactive conformation and analyze its energetics. nih.gov These calculations have also been used to support experimental findings on the conformational preferences of related molecules like 2-ethylfuran, showing how intermolecular interactions (e.g., with a water molecule) can alter the relative energies of different conformers. nih.gov

MethodCompound Class / MoleculeProperties Investigated
DFT (B3LYP)N-(thiazol-2-yl)furan-2-carboxamideMolecular structure, electronic structure, Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), thermodynamic properties. nih.gov
Gaussian 4 (G4)FuranEnthalpy of formation, rotational constants, IR spectra, bond distances/angles, dipole moment. researchgate.net
Quantum Chemical Calculations2-EthylfuranRelative energy ordering of conformers, geometry of hydrogen bonding interactions. nih.gov

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

The in vitro evaluation of furan-carboxamide derivatives has revealed a diverse range of biological activities, spanning anticancer, antimicrobial, and anti-inflammatory properties. These studies are crucial in elucidating the mechanism of action and identifying the therapeutic potential of this chemical scaffold.

Receptor Binding Assays and Functional Potency Determination (e.g., IC50, Ki values)

Detailed receptor binding affinities and functional potencies, such as IC50 and Ki values, are essential for characterizing the pharmacological profile of a compound. While specific data for N-(2-aminoethyl)-2-furamide hydrochloride is not documented in publicly accessible research, studies on various furan-carboxamide derivatives have reported their inhibitory concentrations against different biological targets. For instance, in the context of anticancer activity, the half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. Similarly, for antimicrobial activity, the minimum inhibitory concentration (MIC) is determined. Due to the lack of specific receptor binding data for the titular compound, a detailed table of such values cannot be provided.

Cellular Efficacy Studies

Furan-carboxamide derivatives have emerged as a promising class of compounds with significant anticancer potential. Research has demonstrated their cytotoxic effects against a variety of human cancer cell lines.

A notable mechanism of action for some furan-carboxamide derivatives is the induction of centrosome declustering in cancer cells. Many cancer cells possess an abnormal number of centrosomes, which they cluster together to enable cell division. Compounds that inhibit this clustering process can lead to mitotic catastrophe and subsequent cell death, offering a selective approach to targeting cancer cells.

Studies on a series of carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant anticancer activity against human cancer cell lines, including HepG2 (liver carcinoma), Huh-7 (liver carcinoma), and MCF-7 (breast cancer). In one study, a particular derivative, p-tolylcarbamothioyl)furan-2-carboxamide, showed the highest anticancer activity against hepatocellular carcinoma at a concentration of 20 μg/mL, with a cell viability of 33.29%. Current time information in Citrus County, US.nih.gov

Table 1: Anticancer Activity of Representative Furan-Carboxamide Derivatives

The furan-2-carboxamide scaffold has been extensively investigated for its antimicrobial properties against a wide range of pathogenic bacteria and fungi. These derivatives have shown potential as a source of new anti-infective agents. nih.gov

Various synthesized carbamothioyl-furan-2-carboxamide derivatives have exhibited significant inhibition against both bacterial and fungal strains. For instance, derivatives possessing a 2,4-dinitrophenyl group showed notable inhibition against all tested bacterial and fungal strains, with inhibition zones ranging from 9-17 mm and MIC values between 150.7-295 μg/mL. nih.gov Furthermore, many of these carboxamide derivatives displayed significant anti-fungal activity against all tested fungal strains. Current time information in Citrus County, US.nih.gov

A diversity-oriented collection of furan-2-carboxamides has also been evaluated for antibiofilm activity against Pseudomonas aeruginosa. Certain carbohydrazides and triazoles within this collection demonstrated significant antibiofilm activity, with one compound achieving 58% inhibition. nih.gov

Table 2: Antimicrobial Activity of Representative Furan-2-Carboxamide Derivatives

The anti-inflammatory potential of furan (B31954) derivatives has been a subject of scientific inquiry. Natural furan derivatives have been shown to exert regulatory effects on various cellular activities by modulating signaling pathways such as MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma). nih.govresearchgate.net These pathways are critically involved in the inflammatory response.

While specific studies on the anti-inflammatory effects of this compound in cell models are not available, the broader class of furan-containing compounds has demonstrated anti-inflammatory properties. For example, some furan derivatives have been shown to suppress the production of pro-inflammatory mediators. nih.govutripoli.edu.ly A series of hydrazide-hydrazone derivatives incorporating a furan moiety exhibited noteworthy anti-inflammatory properties in a carrageenan-induced inflammatory rat model, suggesting the potential for this chemical class to modulate inflammatory responses. ijabbr.com

In Vivo Preclinical Models

Currently, there is a lack of published in vivo preclinical studies specifically investigating the pharmacological effects of this compound. While in vitro studies provide valuable preliminary data, in vivo models are essential to understand a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism system.

Some furan derivatives have been evaluated in animal models for various therapeutic effects, including analgesic and anti-inflammatory activities. For instance, a series of hydrazide-hydrazone derivatives with a furan component demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. ijabbr.com Additionally, certain 3-substituted derivatives of dihydrofuran-2(3H)-one have shown strong analgesic activity in hot plate and writhing tests in animal models. ijabbr.com These studies highlight the potential of the furan scaffold for in vivo activity, but further research is required to determine the in vivo profile of this compound and its closely related analogs for anticancer, antimicrobial, and specific anti-inflammatory applications.

Efficacy in Rodent Disease Models (e.g., cognitive dysfunction, neuropathic pain, cancer models)

Efficacy studies in animal models are crucial for establishing a compound's potential therapeutic value. Standardized models of human diseases are used to assess whether a compound can produce a desired biological effect.

For the 2-furamide scaffold, some research exists on more complex derivatives in the context of cancer. For instance, certain furo[2,3-d]pyrimidine-based chalcones, which contain a furan ring, have been evaluated in murine solid tumor models. However, no in vivo efficacy data for this compound or closely related simple N-substituted 2-furamides have been reported in the context of cognitive dysfunction, neuropathic pain, or cancer.

Commonly used rodent models for these conditions include:

Cognitive Dysfunction: Models such as the scopolamine-induced amnesia model or transgenic mouse models of Alzheimer's disease are used to assess improvements in learning and memory.

Neuropathic Pain: The chronic constriction injury (CCI) or spinal nerve ligation (SNL) models in rats are standard for evaluating a compound's ability to reduce pain-like behaviors.

Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to determine a compound's ability to inhibit tumor growth.

Without published studies, the potential efficacy of this compound in these or any other disease models remains unknown.

Pharmacodynamic Evaluation in Animal Models

Pharmacodynamics (PD) investigates what a drug does to the body, including its mechanism of action. This can involve measuring a compound's effect on specific biological targets or pathways.

While no direct pharmacodynamic studies for this compound are available, research on a related molecule, 2-furoyl-LIGRLO-amide, has been conducted. This peptide, which features a 2-furoyl group, was found to be a potent and selective agonist of the Proteinase-Activated Receptor 2 (PAR2) in murine vascular tissue. This activity resulted in measurable vasodilation, demonstrating a clear pharmacodynamic effect.

Pharmacodynamic Target of a 2-Furoyl Containing Compound
Compound ClassInvestigated TargetObserved Effect in Animal Model
2-Furoyl-Peptide AmideProteinase-Activated Receptor 2 (PAR2)Vasodilation in murine arteries

This finding illustrates that the 2-furoyl moiety can be incorporated into biologically active molecules. However, it is important to note that this data is from a structurally different peptide compound and cannot be directly extrapolated to predict the pharmacodynamic profile of the much simpler small molecule, this compound.

Systemic Exposure and Tissue Distribution Studies (exemplified by similar scaffold research)

Pharmacokinetic (PK) studies, which assess what the body does to a drug, are critical for understanding a compound's absorption, distribution, metabolism, and excretion (ADME). Systemic exposure and tissue distribution are key components of the PK profile.

There is no published information on the systemic exposure or tissue distribution of this compound or any closely related simple 2-furamide derivatives in animal models.

Generally, such studies involve administering the compound to rodents and measuring its concentration in blood plasma and various tissues (e.g., brain, liver, kidney) over time. These studies help determine if the compound reaches its intended target organ in sufficient concentrations to be effective. For compounds targeting the central nervous system (CNS), for example, the ability to cross the blood-brain barrier is a critical factor that would be assessed in tissue distribution studies. The lack of such data for this compound means its basic pharmacokinetic properties have not been publicly characterized.

Future Research Directions and Therapeutic Potential

Rational Design of Novel Analogues with Enhanced Specificity and Potency

The rational design of new analogues based on the furan-2-carboxamide scaffold is a key area of research aimed at improving therapeutic efficacy. This involves systematic modifications of the core structure to understand and optimize the structure-activity relationships (SAR).

Researchers have synthesized and evaluated various carbamothioyl-furan-2-carboxamide derivatives, revealing important SAR insights. mdpi.com For instance, the nature and position of substituents on the phenyl ring attached to the carbamothioyl moiety significantly influence the biological activity. mdpi.com Studies on 1-(Furan-2-ylmethyl)pyrrolidine-based derivatives have also highlighted how substitutions on different rings of the molecule can modulate inhibitory activity, suggesting that even minor structural changes can lead to significant differences in potency. nih.gov

The primary goals of these design strategies are to:

Enhance Binding Affinity: Modify functional groups to create more effective interactions with the target receptor or enzyme.

Improve Selectivity: Alter the molecular structure to minimize off-target effects and increase specificity for the desired biological target.

Optimize Pharmacokinetic Properties: Adjust the lipophilicity and other physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

One study on carbamothioyl-furan-2-carboxamide derivatives demonstrated that the substitution pattern on an associated phenyl ring directly impacts the yield and biological activity of the synthesized compounds. mdpi.com Specifically, para-substituted products were obtained in higher yields compared to ortho- or meta-substituted analogues, which was attributed to steric effects. mdpi.com

Exploration of New Therapeutic Indications for Furan-2-carboxamide Scaffolds

The inherent versatility of the furan-2-carboxamide scaffold has prompted investigations into a wide array of therapeutic areas. ijabbr.comorientjchem.org The furan (B31954) nucleus is a pharmacologically active entity, and compounds containing this ring system have shown promise in various disease models. nih.gov

Anticancer Activity: Numerous studies have highlighted the anticancer potential of furan-2-carboxamide derivatives. mdpi.comnih.govnih.govnih.gov For example, a novel furan-2-carboxamide based small molecule was identified as a microtubule stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells. nih.gov Carbamothioyl-furan-2-carboxamide derivatives have also demonstrated significant anticancer activity against various human cancer cell lines, including HepG2 (liver carcinoma), Huh-7 (liver carcinoma), and MCF-7 (breast cancer). mdpi.comnih.gov

Antimicrobial and Antibiofilm Activity: The furan-2-carboxamide moiety has been incorporated into molecules designed to combat microbial infections. mdpi.comnih.goveurekaselect.com Some derivatives have shown significant inhibition against various bacterial and fungal strains. mdpi.comnih.gov Furthermore, a diversity-oriented collection of furan-2-carboxamides has been explored for antibiofilm activity against Pseudomonas aeruginosa, a pathogen known for its resistance to conventional antibiotics. researchgate.net The design involved the bioisosteric replacement of a furanone ring with the more stable furan-2-carboxamide moiety. researchgate.net

Antiviral and Other Therapeutic Areas: The therapeutic potential of this scaffold extends to other areas as well. For instance, a series of furan-carboxamide derivatives were identified as potent inhibitors of the lethal H5N1 influenza A virus. researchgate.net Other research has pointed to potential applications in treating type 2 diabetes and neurological disorders. researchgate.netontosight.ai The broad spectrum of biological activities associated with furan-containing compounds continues to make this scaffold an attractive starting point for the development of new therapeutic agents for a variety of diseases. ontosight.aiorientjchem.orgontosight.ai

Therapeutic AreaResearch FindingReference Compound(s)
Anticancer A furan-2-carboxamide derivative acts as a microtubule stabilizing agent with IC50 values from 4 µM to 8 µM in different cancer cell lines. nih.govSH09
Anticancer Carbamothioyl-furan-2-carboxamide derivatives showed significant activity against HepG2, Huh-7, and MCF-7 cancer cell lines. mdpi.comnih.govp-tolylcarbamothioyl)furan-2-carboxamide
Antibiofilm Furan-2-carboxamide derivatives, designed as bioisosteres of furanones, showed significant antibiofilm activity against P. aeruginosa. researchgate.netCarbohydrazides and triazoles
Antiviral A series of furan-carboxamide derivatives were identified as potent inhibitors of the H5N1 influenza A virus, with one compound showing an EC50 value of 1.25 μM. researchgate.net2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide
Antiviral 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel inhibitors of the SARS-CoV-2 main protease, with IC50 values as low as 1.55 μM. nih.govF8–B22

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The discovery and development of novel furan-2-carboxamide derivatives are increasingly being accelerated by the integration of computational and experimental techniques. In silico methods, such as molecular docking and virtual screening, play a crucial role in identifying promising lead compounds and elucidating their mechanisms of action. researchgate.net

Molecular docking studies have been used to predict the binding modes of furan-2-carboxamide derivatives with their biological targets. researchgate.net For example, in the development of antibiofilm agents, molecular docking suggested that carbohydrazide (B1668358) analogues share a similar binding mode to related furanones inside the LasR protein of P. aeruginosa. researchgate.net Similarly, in silico screening of in-house libraries has led to the identification of novel inhibitors of the SARS-CoV-2 main protease. nih.gov

These computational approaches offer several advantages:

Efficiency: They allow for the rapid screening of large compound libraries to identify potential hits.

Cost-Effectiveness: Virtual screening reduces the need for expensive and time-consuming high-throughput screening of physical compounds.

Mechanistic Insight: Computational models can provide valuable information about the interactions between a drug molecule and its target, guiding further optimization.

The synergy between in silico predictions and experimental validation is essential for modern drug discovery. Promising candidates identified through computational methods are then synthesized and evaluated in relevant biological assays to confirm their activity and elucidate their therapeutic potential.

Development of Advanced Delivery Systems for Optimized Pharmacological Outcomes

To maximize the therapeutic potential of furan-2-carboxamide derivatives and overcome potential challenges related to their pharmacokinetic properties, researchers are exploring advanced drug delivery systems. One promising approach involves the use of furan-functionalized co-polymers to create nanoparticles for targeted drug delivery. utoronto.ca

These self-assembling nanoparticles can encapsulate hydrophobic drugs, such as certain furan-2-carboxamide analogues, and deliver them to specific sites in the body. utoronto.ca This is achieved by conjugating targeting ligands, such as antibodies, to the surface of the nanoparticles. The Diels-Alder reaction between a furan-functionalized nanoparticle and a maleimide-modified antibody provides a mild and efficient method for creating these targeted delivery vehicles. utoronto.ca

The key benefits of such advanced delivery systems include:

Improved Solubility and Stability: Encapsulation within nanoparticles can protect the drug from degradation and improve its solubility in aqueous environments.

Targeted Delivery: The use of targeting ligands can increase the concentration of the drug at the desired site of action, enhancing efficacy and reducing systemic toxicity.

Controlled Release: The nanoparticle formulation can be designed to release the drug in a controlled manner over time, optimizing its therapeutic effect.

The development of these sophisticated delivery systems represents a critical step in translating the therapeutic promise of furan-2-carboxamide scaffolds into effective clinical treatments.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-aminoethyl)-2-furamide hydrochloride, and how can purity be maximized?

  • Methodology : The synthesis typically involves reacting 2-furoyl chloride with ethylenediamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Key parameters include:

  • Temperature : Maintain 0–5°C during acyl chloride addition to prevent side reactions.
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to achieve >95% purity .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC; Rf ~0.3 in 9:1 chloroform/methanol) and confirm structure with 1^1H NMR (e.g., δ 8.2 ppm for furan protons) .

Q. Which spectroscopic and computational methods are critical for structural validation?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR to identify amine (δ 2.7–3.1 ppm), furan (δ 6.3–8.2 ppm), and acetamide (δ 2.1–2.3 ppm) groups .
  • Mass Spectrometry : ESI-MS (m/z [M+H]⁺ calculated for C₇H₁₂ClN₂O₂: 205.06) confirms molecular weight .
    • Computational : Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial enzymes like dihydropteroate synthase, leveraging furan’s π-π stacking potential .

Q. What preliminary assays evaluate the compound’s biological activity?

  • Antibacterial Screening :

  • Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Compare efficacy to sulfonamide controls (e.g., sulfamethoxazole) to assess folate pathway inhibition .
    • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers elucidate the molecular mechanism of action?

  • Target Identification :

  • Enzyme Inhibition : Perform kinetic assays with dihydropteroate synthase (DHPS) to measure KiK_i values. Competitor analogs (e.g., sulfonamides) serve as positive controls .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to DHPS .
    • Pathway Analysis : RNA-seq or proteomics to identify downstream effects on bacterial folate metabolism .

Q. What strategies optimize the compound’s bioactivity and pharmacokinetics?

  • Derivatization :

  • Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the furan 5-position to enhance enzyme binding .
  • Replace the ethylenediamine linker with cyclic amines (e.g., piperazine) to improve metabolic stability .
    • Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., phosphate salts) increases aqueous solubility for in vivo studies .

Q. How should contradictory data in biological activity studies be resolved?

  • Assay Standardization :

  • Validate protocols using reference strains (e.g., ATCC 25923 for S. aureus) and control compounds .
  • Replicate experiments across multiple labs to rule out technical variability .
    • Impurity Analysis : HPLC-MS (≥98% purity threshold) ensures observed activity is not due to byproducts (e.g., unreacted 2-furoyl chloride) .

Q. What methodologies assess stability under physiological conditions?

  • Forced Degradation :

  • Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (3% H₂O₂) conditions at 37°C for 24h. Monitor degradation via HPLC .
    • Plasma Stability : Incubate with human plasma (37°C, 1h) and quantify remaining compound using LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.